Fluoro(nitro)methane
Overview
Description
Fluoro(nitro)methane is an organic compound with the molecular formula CH₂FNO₂ It is a member of the nitroalkane family, characterized by the presence of both a fluorine atom and a nitro group attached to a methane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: Fluoro(nitro)methane can be synthesized through several methods. One common approach involves the fluorination of nitromethane using fluorinating agents such as sulfur tetrafluoride or diethylaminosulfur trifluoride. The reaction typically occurs under controlled conditions to ensure the selective introduction of the fluorine atom.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction parameters. This method enhances the efficiency and yield of the desired product while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions: Fluoro(nitro)methane undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitrofluoromethane derivatives.
Reduction: The nitro group can be reduced to an amino group, resulting in the formation of fluoroaminomethane.
Substitution: The fluorine atom can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products Formed:
Oxidation: Nitrofluoromethane derivatives.
Reduction: Fluoroaminomethane.
Substitution: Various substituted this compound derivatives.
Scientific Research Applications
Fluoro(nitro)methane has several applications in scientific research:
Biology: The compound’s unique properties make it a valuable tool in studying enzyme mechanisms and metabolic pathways.
Medicine: this compound derivatives are explored for their potential as pharmaceutical agents, particularly in the development of new drugs with enhanced bioavailability and metabolic stability.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as increased thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of fluoro(nitro)methane involves its interaction with various molecular targets and pathways. The presence of both fluorine and nitro groups allows the compound to participate in a range of chemical reactions, influencing biological processes at the molecular level. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the fluorine atom can enhance the compound’s binding affinity to specific enzymes or receptors.
Comparison with Similar Compounds
Fluoro(nitro)methane can be compared with other similar compounds, such as:
Nitromethane: Lacks the fluorine atom, resulting in different chemical reactivity and applications.
Fluoromethane: Lacks the nitro group, leading to distinct properties and uses.
Uniqueness: The combination of fluorine and nitro groups in this compound imparts unique chemical properties, making it a versatile compound in various fields of research and industry
Properties
IUPAC Name |
fluoro(nitro)methane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2FNO2/c2-1-3(4)5/h1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAKXKOSFSGNFHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C([N+](=O)[O-])F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80297830 | |
Record name | fluoro(nitro)methane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80297830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
79.031 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21824-10-2 | |
Record name | NSC118412 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118412 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | fluoro(nitro)methane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80297830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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